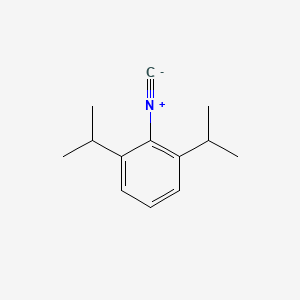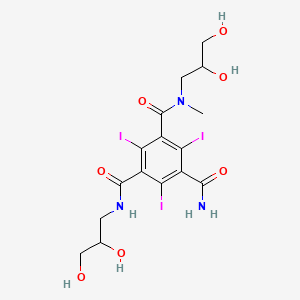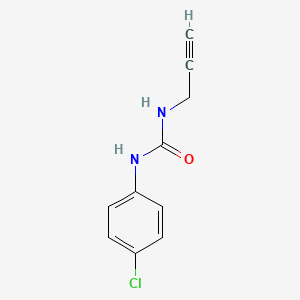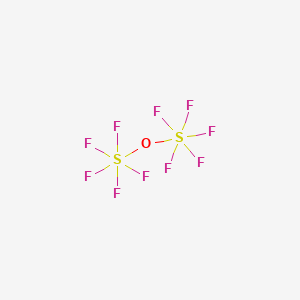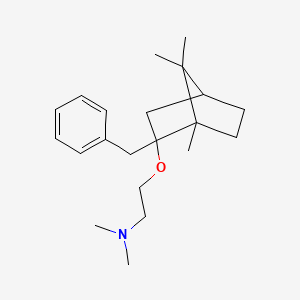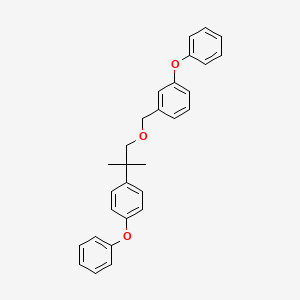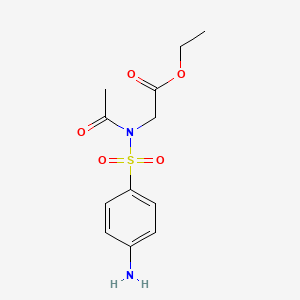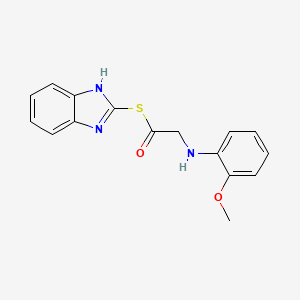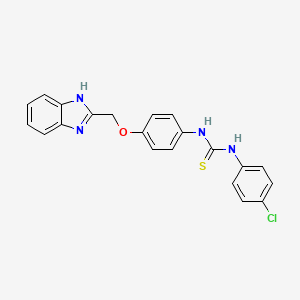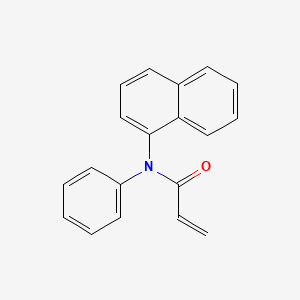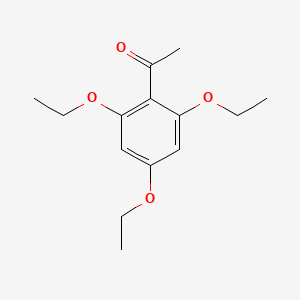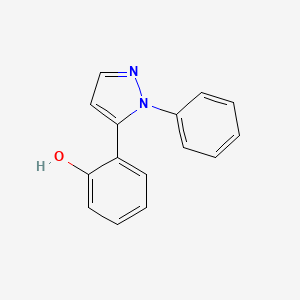
2-(1-Phenyl-1H-pyrazol-5-YL)phenol
Overview
Description
“2-(1-Phenyl-1H-pyrazol-5-YL)phenol” is an organic compound that serves as a useful building block in chemical synthesis studies . It belongs to an important class of 1, 3, 5-trisubstituted pyrazoline compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Petasis reaction was used for the synthesis of a related compound . The condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine has also been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of “2-(1-Phenyl-1H-pyrazol-5-YL)phenol” and similar compounds has been studied. For example, a related compound, 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, crystallizes in the monoclinic space group P2 1 /c with one molecule in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving “2-(1-Phenyl-1H-pyrazol-5-YL)phenol” and similar compounds have been studied. For example, it was found that the existence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole enhanced the antifungal activity of related pyrazoles .Scientific Research Applications
Antimicrobial Activity
Compounds containing pyrazole scaffolds, such as “2-(1-Phenyl-1H-pyrazol-5-YL)phenol”, have been found to possess significant antimicrobial activity . In a study, the compound was synthesized and evaluated for its in vitro anti-microbial activity. Among all the tested compounds, it showed the highest growth inhibitory activity .
Antioxidant Activity
The compound has also demonstrated remarkable antioxidant properties. The antioxidant properties were evaluated using the DPPH free radical-scavenging assay . This suggests that the compound could be used in the development of antioxidant therapies .
Antiviral Activity
Molecular docking studies have shown that the compound could potentially interact with the COVID-19 main protease. The binding affinities were found to range from -8.2 to -9.3 kcal/mol . This suggests that the compound could be a potential inhibitor for the SARS-CoV-2 virus .
Supramolecular Chemistry
The compound has been used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . Understanding the supramolecular environment of crystal structures is necessary to facilitate designing molecules with desirable properties .
Antileishmanial Activity
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to “2-(1-Phenyl-1H-pyrazol-5-YL)phenol”. The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (-9.8 kcal/mol) .
Anti-tubercular Activity
The compound and its analogues were designed as promising anti-tubercular agents by combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
Other Biological Activities
Pyrazole-based compounds, including “2-(1-Phenyl-1H-pyrazol-5-YL)phenol”, have been found to possess a wide range of biological activities. These include anti-inflammatory, analgesic, anticonvulsant, anthelmintic, and herbicidal activities .
properties
IUPAC Name |
2-(2-phenylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXSXOABKUKAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425650 | |
| Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenyl-1H-pyrazol-5-YL)phenol | |
CAS RN |
42089-79-2 | |
| Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



